An In-depth Technical Guide to the Chemical Properties of Benzyl 2-aminoacetate Hydrochloride
An In-depth Technical Guide to the Chemical Properties of Benzyl 2-aminoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-aminoacetate hydrochloride, also widely known as glycine benzyl ester hydrochloride, is a pivotal chemical intermediate with significant applications in organic and medicinal chemistry. As a derivative of the simplest amino acid, glycine, its benzyl-protected carboxyl group and hydrochloride salt form offer enhanced stability and facilitate its use in complex molecular constructions. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization and synthesis, and its primary role in peptide synthesis. The information is curated to support researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Structure
Benzyl 2-aminoacetate hydrochloride is the hydrochloride salt of the benzyl ester of glycine. The benzyl group serves as a protecting group for the carboxylic acid functionality, which is crucial for preventing unwanted side reactions during chemical synthesis, particularly in peptide bond formation.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | benzyl 2-aminoacetate;hydrochloride |
| Synonyms | Glycine benzyl ester hydrochloride, H-Gly-OBzl·HCl, Benzyl glycinate hydrochloride |
| CAS Number | 2462-31-9[1][2][3] |
| Molecular Formula | C₉H₁₂ClNO₂[1][2][3] |
| Molecular Weight | 201.65 g/mol [1] |
| InChI Key | VLQHNAMRWPQWNK-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C=C1)COC(=O)CN.Cl[1] |
Physicochemical Properties
The physical properties of Benzyl 2-aminoacetate hydrochloride are essential for its handling, storage, and application in various chemical reactions. It typically presents as a stable, crystalline solid.
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder or solid. |
| Melting Point | 138-140 °C[4] |
| Boiling Point | 245.5 °C at 760 mmHg (of the free base) |
| Density | 1.136 g/cm³ |
| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF).[4] Its hydrochloride form enhances solubility in polar solvents. |
| Stability | Stable under recommended storage conditions (cool, dry place). |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of Benzyl 2-aminoacetate hydrochloride. Key spectral features are summarized below.
Table 3: Summary of Spectroscopic Data
| Technique | Key Features / Peaks |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the alpha-amino protons. The presence of the hydrochloride salt can influence the chemical shift of protons near the amine group. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the benzyl and glycine moieties. |
| FTIR (ATR) | Characteristic absorption bands for N-H stretching (amine salt), C=O stretching (ester), C-O stretching, and aromatic C-H stretching. |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and synthesis of chemical compounds. The following protocols provide standardized procedures for key experiments.
Synthesis via Fischer-Speier Esterification
This protocol describes a common method for synthesizing Benzyl 2-aminoacetate hydrochloride from glycine and benzyl alcohol using an acid catalyst, a classic example of Fischer-Speier esterification.[5]
Protocol:
-
Apparatus Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser to facilitate the azeotropic removal of water.[5]
-
Reactant Charging: To the flask, add glycine (1 equivalent), p-toluenesulfonic acid monohydrate (1.0-1.1 equivalents) as the catalyst, benzyl alcohol (excess, e.g., 3-5 equivalents), and toluene as the azeotropic solvent.[5]
-
Reaction: Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap, driving the reaction equilibrium towards the product.[5] Monitor the reaction progress by observing the amount of water collected.
-
Work-up: After the reaction is complete (typically when no more water is collected), cool the mixture to room temperature. The product, as the tosylate salt, may precipitate. To obtain the hydrochloride salt, further steps involving ion exchange or treatment with HCl would be necessary, though often the tosylate salt is used directly.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol and diethyl ether.[6]
Melting Point Determination
The melting point is a key indicator of purity.
Protocol:
-
Sample Preparation: Ensure the Benzyl 2-aminoacetate hydrochloride sample is a fine, dry powder.[7][8] If necessary, crush any large crystals using a mortar and pestle.[9]
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a depth of approximately 1-2 mm.[9]
-
Initial Measurement (Optional): Perform a rapid heating (10-20 °C/minute) to determine an approximate melting range.[10]
-
Accurate Measurement: Using a fresh sample, heat the melting point apparatus to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/minute.[9]
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A pure sample will have a sharp melting range (typically 0.5-1.0 °C).
ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a simple and rapid method for obtaining the infrared spectrum of a solid sample.
Protocol:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean.[11][12] Record a background spectrum.
-
Sample Application: Place a small amount of the powdered Benzyl 2-aminoacetate hydrochloride onto the ATR crystal.[11]
-
Pressure Application: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[11][13]
-
Spectrum Acquisition: Collect the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol).[11]
¹H NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is the most powerful tool for confirming the chemical structure.
Protocol:
-
Sample Preparation: Dissolve approximately 5-25 mg of Benzyl 2-aminoacetate hydrochloride in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD, as the compound may have limited solubility in CDCl₃).[14] The choice of solvent is critical as the amine proton is exchangeable.[15]
-
Filtration: To ensure a high-quality spectrum with sharp lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This removes any suspended solid particles.
-
Spectrum Acquisition: Place the NMR tube in the spectrometer. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Processing: After data acquisition, the resulting Free Induction Decay (FID) is Fourier transformed. The spectrum should be phase-corrected, baseline-corrected, and referenced (e.g., to the residual solvent peak).
-
Analysis: Integrate the peaks to determine the relative ratios of different types of protons and analyze the chemical shifts and coupling patterns to confirm the structure.
Applications in Drug Development and Research
The primary application of Benzyl 2-aminoacetate hydrochloride is as a building block in peptide synthesis .[16][17]
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, a peptide is built sequentially on an insoluble polymer resin. Benzyl 2-aminoacetate hydrochloride is crucial for introducing the initial glycine residue.
General Protocol for Attaching the First Amino Acid (Glycine):
-
Resin Swelling: The synthesis resin (e.g., Merrifield resin) is swollen in an appropriate solvent like Dichloromethane (DCM) or DMF.[17]
-
Neutralization: The Benzyl 2-aminoacetate hydrochloride is dissolved in DMF, and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride and generate the free amine.[4]
-
Coupling: The solution containing the free glycine benzyl ester is added to the swollen resin. The coupling reaction is then initiated, often with the aid of coupling agents, to form a covalent bond between the glycine and the resin.[16]
-
Washing: After the coupling is complete, the resin is thoroughly washed to remove excess reagents and byproducts.
-
Chain Elongation: The resin-bound glycine is now ready for the next step: removal of the N-terminal protecting group (if present) and coupling with the next amino acid in the sequence.[18]
Visualizations
Synthesis Workflow
Caption: Figure 1. Fischer-Speier Esterification Workflow
Application in Peptide Synthesis
Caption: Figure 2. Role in Solid-Phase Peptide Synthesis
Conclusion
Benzyl 2-aminoacetate hydrochloride is an indispensable reagent in modern organic synthesis, particularly for the construction of peptides. Its well-defined chemical properties, stability, and reactivity make it a reliable starting material for complex multi-step syntheses. This guide has provided a detailed overview of its core properties and standardized protocols for its synthesis and characterization, offering a valuable resource for professionals in the field of chemical and pharmaceutical research.
References
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- 3. Glycine benzyl ester hydrochloride, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 5. benchchem.com [benchchem.com]
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- 7. uomus.edu.iq [uomus.edu.iq]
- 8. thinksrs.com [thinksrs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. jascoinc.com [jascoinc.com]
- 14. How To [chem.rochester.edu]
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